5-([1,1'-Biphenyl]-3-yl)-5,11-dihydroindolo[3,2-b]carbazole
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Overview
Description
5-([1,1’-Biphenyl]-3-yl)-5,11-dihydroindolo[3,2-b]carbazole is a complex organic compound belonging to the class of fused-ring carbazole derivatives. These compounds are known for their extended π-electron systems, which provide good thermal stability and tunable frontier orbital energies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-Biphenyl]-3-yl)-5,11-dihydroindolo[3,2-b]carbazole typically involves multi-step reactions. One common approach is the Lewis acid-mediated Friedel–Crafts arylation, followed by electrocyclization and intramolecular cyclization. These reactions are often catalyzed by metal catalysts such as palladium or iodine . The reaction conditions usually involve high temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and is typically achieved through techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
5-([1,1’-Biphenyl]-3-yl)-5,11-dihydroindolo[3,2-b]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-([1,1’-Biphenyl]-3-yl)-5,11-dihydroindolo[3,2-b]carbazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Primarily used in the development of OLEDs, solar cells, and other optoelectronic devices
Mechanism of Action
The mechanism by which 5-([1,1’-Biphenyl]-3-yl)-5,11-dihydroindolo[3,2-b]carbazole exerts its effects is primarily through its interaction with electronic systems. The compound’s extended π-electron system allows it to participate in electron transfer processes, making it an efficient emitter in OLEDs. The molecular targets and pathways involved include the interaction with electron-rich and electron-poor sites, facilitating charge transport and light emission .
Comparison with Similar Compounds
Similar Compounds
Indolocarbazole: Known for its use in OLEDs and similar optoelectronic applications.
Benzofurocarbazole: Another fused-ring carbazole derivative with applications in organic electronics.
Benzothienocarbazole: Used in the development of high-efficiency OLEDs
Uniqueness
What sets 5-([1,1’-Biphenyl]-3-yl)-5,11-dihydroindolo[3,2-b]carbazole apart is its unique combination of thermal stability, tunable electronic properties, and high photoluminescence quantum yield. These characteristics make it particularly suitable for advanced optoelectronic applications, offering advantages over other similar compounds .
Properties
Molecular Formula |
C30H20N2 |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
5-(3-phenylphenyl)-11H-indolo[3,2-b]carbazole |
InChI |
InChI=1S/C30H20N2/c1-2-9-20(10-3-1)21-11-8-12-22(17-21)32-29-16-7-5-14-24(29)26-18-28-25(19-30(26)32)23-13-4-6-15-27(23)31-28/h1-19,31H |
InChI Key |
UBZWIXJAVIEITP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=CC=CC=C4C5=CC6=C(C=C53)C7=CC=CC=C7N6 |
Origin of Product |
United States |
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